1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea
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Overview
Description
1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine derivative: Starting with a chlorinated pyridine, an amino group is introduced through nucleophilic substitution.
Synthesis of the thiazole derivative: The thiazole ring is constructed through cyclization reactions involving sulfur and nitrogen-containing precursors.
Coupling reaction: The pyridine and thiazole derivatives are coupled using a urea-forming reaction, often involving isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Green chemistry principles: Employing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The amino and chloro groups on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea involves its interaction with specific molecular targets. This might include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Pathways involved: The compound might affect signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(trifluoromethyl)-1,2-thiazol-5-yl]urea
- 1-(5-amino-2-chloropyridin-4-yl)-3-[3-(methyl)-1,2-thiazol-5-yl]urea
Uniqueness
1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H8ClF2N5OS |
---|---|
Molecular Weight |
319.72 g/mol |
IUPAC Name |
1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea |
InChI |
InChI=1S/C10H8ClF2N5OS/c11-7-1-5(4(14)3-15-7)16-10(19)17-8-2-6(9(12)13)18-20-8/h1-3,9H,14H2,(H2,15,16,17,19) |
InChI Key |
BHNVQLOUIWHYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)NC(=O)NC2=CC(=NS2)C(F)F |
Origin of Product |
United States |
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